Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate
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Overview
Description
Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an allyl group, chlorinated benzyl and benzoate moieties, and an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-hydroxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base to form 3-chloro-4-((4-chlorobenzyl)oxy)benzoic acid. This intermediate is then esterified with allyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The chlorinated benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the allyl and chlorinated benzyl groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-((4-chlorobenzyl)oxy)benzoic acid
- 3-chloro-4-((4-chlorobenzyl)oxy)benzaldehyde
- 4-chlorobenzyl alcohol
Uniqueness
Allyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the allyl group allows for additional synthetic modifications, while the chlorinated benzyl and benzoate moieties contribute to its stability and potential biological activity.
Properties
Molecular Formula |
C19H18Cl2O4 |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
prop-2-enyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C19H18Cl2O4/c1-3-9-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-5-7-15(20)8-6-13/h3,5-8,10-11H,1,4,9,12H2,2H3 |
InChI Key |
SOLHLFQYRUKDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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